Hexachlorocyclopentadiene

Descripción

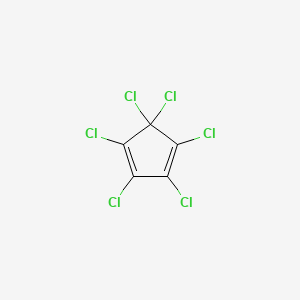

Hexachlorocyclopentadiene (HCCPD; CAS No. 77-47-4) is a chlorinated cyclodiene compound with the molecular formula C₅Cl₆. It is an oily, yellow-green liquid with a pungent odor and a molecular weight of 272.77 g/mol. HCCPD is primarily used as a precursor in synthesizing pesticides (e.g., chlordane, heptachlor), flame retardants, resins, and plastics .

Toxicological studies indicate HCCPD is highly toxic via inhalation, causing respiratory inflammation, necrosis, and squamous metaplasia in rodents. Chronic exposure at 0.4–2 ppm in rats and mice led to significant mortality and organ damage . The U.S. EPA established a reference dose (RfD) of 0.03 mg/kg/day and a reference concentration (RfC) of 0.0004 mg/m³ based on renal and respiratory effects .

Propiedades

IUPAC Name |

1,2,3,4,5,5-hexachlorocyclopenta-1,3-diene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5Cl6/c6-1-2(7)4(9)5(10,11)3(1)8 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUNCWTMEJYMOOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(C(=C1Cl)Cl)(Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5Cl6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | HEXACHLOROCYCLOPENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3558 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | HEXACHLOROCYCLOPENTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1096 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020688 | |

| Record name | Hexachlorocyclopentadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexachlorocyclopentadiene appears as a pale yellow liquid with a pungent odor. Density 14.3 lb /gal. Solidifies at 50 °F. Insoluble in water. Noncombustible. Very toxic by skin absorption and inhalation. Corrosive to tissue., Liquid, Pale-yellow to amber-colored liquid with a pungent, unpleasant odor. [Note: A solid below 16 degrees F.]; [NIOSH], OILY YELLOW-TO-GREEN LIQUID WITH PUNGENT ODOUR., Pale-yellow to amber-colored liquid with a pungent, unpleasant odor., Pale-yellow to amber-colored liquid with a pungent, unpleasant odor. [Note: A solid below 16 °F.] | |

| Record name | HEXACHLOROCYCLOPENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3558 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Cyclopentadiene, 1,2,3,4,5,5-hexachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexachlorocyclopentadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/507 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HEXACHLOROCYCLOPENTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1096 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXACHLOROCYCLOPENTADIENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/637 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hexachlorocyclopentadiene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0315.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

462 °F at 753 mmHg (EPA, 1998), 239 °C, 462 °F | |

| Details | Lide, DR (ed.). CRC Handbook of Chemistry and Physics. 81st Edition. CRC Press LLC, Boca Raton: FL 2000, p. 3-132 | |

| Record name | HEXACHLOROCYCLOPENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3558 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Lide, DR (ed.). CRC Handbook of Chemistry and Physics. 81st Edition. CRC Press LLC, Boca Raton: FL 2000, p. 3-132 | |

| Record name | HEXACHLOROCYCLOPENTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4011 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Lide, DR (ed.). CRC Handbook of Chemistry and Physics. 81st Edition. CRC Press LLC, Boca Raton: FL 2000, p. 3-132 | |

| Record name | HEXACHLOROCYCLOPENTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1096 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Lide, DR (ed.). CRC Handbook of Chemistry and Physics. 81st Edition. CRC Press LLC, Boca Raton: FL 2000, p. 3-132 | |

| Record name | HEXACHLOROCYCLOPENTADIENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/637 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Details | Lide, DR (ed.). CRC Handbook of Chemistry and Physics. 81st Edition. CRC Press LLC, Boca Raton: FL 2000, p. 3-132 | |

| Record name | Hexachlorocyclopentadiene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0315.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

Non-flammable (EPA, 1998) | |

| Details | U.S. Environmental Protection Agency. 1998. Extremely Hazardous Substances (EHS) Chemical Profiles and Emergency First Aid Guides. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | HEXACHLOROCYCLOPENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3558 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 0.1 mg/mL at 70.7 °F (NTP, 1992), Soluble in all proportions in acetone, carbon tetrachloride, methanol and hexane., In water, 1.8 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 0.2, (77 °F): 0.0002% (Reacts) | |

| Details | Callahan, M.A., M.W. Slimak, N.W. Gabel, et al. Water-Related Environmental Fate of 129 Priority Pollutants. Volume II. EPA-440/4-79-029b. Washington, D.C.: U.S. Environmental Protection Agency, December 1979., p. 57-3 | |

| Record name | HEXACHLOROCYCLOPENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3558 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Callahan, M.A., M.W. Slimak, N.W. Gabel, et al. Water-Related Environmental Fate of 129 Priority Pollutants. Volume II. EPA-440/4-79-029b. Washington, D.C.: U.S. Environmental Protection Agency, December 1979., p. 57-3 | |

| Record name | HEXACHLOROCYCLOPENTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4011 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Callahan, M.A., M.W. Slimak, N.W. Gabel, et al. Water-Related Environmental Fate of 129 Priority Pollutants. Volume II. EPA-440/4-79-029b. Washington, D.C.: U.S. Environmental Protection Agency, December 1979., p. 57-3 | |

| Record name | HEXACHLOROCYCLOPENTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1096 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Callahan, M.A., M.W. Slimak, N.W. Gabel, et al. Water-Related Environmental Fate of 129 Priority Pollutants. Volume II. EPA-440/4-79-029b. Washington, D.C.: U.S. Environmental Protection Agency, December 1979., p. 57-3 | |

| Record name | Hexachlorocyclopentadiene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0315.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.7019 at 77 °F (EPA, 1998) - Denser than water; will sink, 1.7019 at 25 °C/4 °C, Relative density (water = 1): 1.7, 1.71 | |

| Details | Lide, DR (ed.). CRC Handbook of Chemistry and Physics. 81st Edition. CRC Press LLC, Boca Raton: FL 2000, p. 3-132 | |

| Record name | HEXACHLOROCYCLOPENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3558 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Lide, DR (ed.). CRC Handbook of Chemistry and Physics. 81st Edition. CRC Press LLC, Boca Raton: FL 2000, p. 3-132 | |

| Record name | HEXACHLOROCYCLOPENTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4011 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Lide, DR (ed.). CRC Handbook of Chemistry and Physics. 81st Edition. CRC Press LLC, Boca Raton: FL 2000, p. 3-132 | |

| Record name | HEXACHLOROCYCLOPENTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1096 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Lide, DR (ed.). CRC Handbook of Chemistry and Physics. 81st Edition. CRC Press LLC, Boca Raton: FL 2000, p. 3-132 | |

| Record name | HEXACHLOROCYCLOPENTADIENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/637 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Details | Lide, DR (ed.). CRC Handbook of Chemistry and Physics. 81st Edition. CRC Press LLC, Boca Raton: FL 2000, p. 3-132 | |

| Record name | Hexachlorocyclopentadiene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0315.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

9.4 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 9.4 (AIR= 1), Relative vapor density (air = 1): 9.4, 9.4 | |

| Details | Clayton, G. D. and F. E. Clayton (eds.). Patty's Industrial Hygiene and Toxicology: Volume 2A, 2B, 2C: Toxicology. 3rd ed. New York: John Wiley Sons, 1981-1982., p. 3749 | |

| Record name | HEXACHLOROCYCLOPENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3558 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Clayton, G. D. and F. E. Clayton (eds.). Patty's Industrial Hygiene and Toxicology: Volume 2A, 2B, 2C: Toxicology. 3rd ed. New York: John Wiley Sons, 1981-1982., p. 3749 | |

| Record name | HEXACHLOROCYCLOPENTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4011 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Clayton, G. D. and F. E. Clayton (eds.). Patty's Industrial Hygiene and Toxicology: Volume 2A, 2B, 2C: Toxicology. 3rd ed. New York: John Wiley Sons, 1981-1982., p. 3749 | |

| Record name | HEXACHLOROCYCLOPENTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1096 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Clayton, G. D. and F. E. Clayton (eds.). Patty's Industrial Hygiene and Toxicology: Volume 2A, 2B, 2C: Toxicology. 3rd ed. New York: John Wiley Sons, 1981-1982., p. 3749 | |

| Record name | HEXACHLOROCYCLOPENTADIENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/637 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.08 mmHg at 77 °F (EPA, 1998), 0.06 [mmHg], 0.060 mm Hg at 25 °C /Extrapolated/, Vapor pressure, Pa at 20 °C: 10.7, 0.08 mmHg at 77 °F, (77 °F): 0.08 mmHg | |

| Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989. | |

| Record name | HEXACHLOROCYCLOPENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3558 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989. | |

| Record name | Hexachlorocyclopentadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/507 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989. | |

| Record name | HEXACHLOROCYCLOPENTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4011 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989. | |

| Record name | HEXACHLOROCYCLOPENTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1096 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989. | |

| Record name | HEXACHLOROCYCLOPENTADIENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/637 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989. | |

| Record name | Hexachlorocyclopentadiene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0315.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Technical grade Hex usually contains other chemicals as contaminants of manufacture (eg, hexachlorobenzene and octachlorocyclopentene). The nature and levels of contaminants will vary with the method of production., Impurity concentrations in one 97.4% pure sample of HCCPD included 0.15% tetrachloroethylene, 0.51% hexachloro-1,3-butadiene, 1.73% octachlorocyclopentene, and 0.48% hexachloro-3-cyclopentene-1-one. A 98% pure sample contained 0.4% hexachlorobutadiene and 1.5% hexachloro-3-cyclopentene-l-one. Other impurities that have been reported in HCCPD include hexachlorobenzene, PCBs, and mirex. | |

| Details | DHHS/ATSDR; Toxicological Profile for Hexachlorocyclopentadiene (HCCPD) (1999). Available from, as of July 6, 2004: https://www.atsdr.cdc.gov/toxprofiles/tp112.html | |

| Record name | HEXACHLOROCYCLOPENTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4011 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Dense, oily liquid, Pale-yellow to amber-colored liquid. | |

CAS No. |

77-47-4 | |

| Record name | HEXACHLOROCYCLOPENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3558 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexachlorocyclopentadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexachlorocyclopentadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEXACHLOROCYCLOPENTADIENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9235 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Cyclopentadiene, 1,2,3,4,5,5-hexachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexachlorocyclopentadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexachlorocyclopentadiene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.937 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXACHLOROCYCLOPENTADIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IP6ATU242I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HEXACHLOROCYCLOPENTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4011 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXACHLOROCYCLOPENTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1096 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXACHLOROCYCLOPENTADIENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/637 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,3-Cyclopentadiene, 1,2,3,4,5,5-hexachloro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/GY12B128.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

16 °F (EPA, 1998), -9 °C, 16 °F | |

| Details | Lide, DR (ed.). CRC Handbook of Chemistry and Physics. 81st Edition. CRC Press LLC, Boca Raton: FL 2000, p. 3-132 | |

| Record name | HEXACHLOROCYCLOPENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3558 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Lide, DR (ed.). CRC Handbook of Chemistry and Physics. 81st Edition. CRC Press LLC, Boca Raton: FL 2000, p. 3-132 | |

| Record name | HEXACHLOROCYCLOPENTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4011 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Lide, DR (ed.). CRC Handbook of Chemistry and Physics. 81st Edition. CRC Press LLC, Boca Raton: FL 2000, p. 3-132 | |

| Record name | HEXACHLOROCYCLOPENTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1096 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Lide, DR (ed.). CRC Handbook of Chemistry and Physics. 81st Edition. CRC Press LLC, Boca Raton: FL 2000, p. 3-132 | |

| Record name | HEXACHLOROCYCLOPENTADIENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/637 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Details | Lide, DR (ed.). CRC Handbook of Chemistry and Physics. 81st Edition. CRC Press LLC, Boca Raton: FL 2000, p. 3-132 | |

| Record name | Hexachlorocyclopentadiene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0315.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Métodos De Preparación

Hexachlorocyclopentadiene is synthesized through the chlorination of cyclopentadiene. The process involves two main steps:

Chlorination of Cyclopentadiene: Cyclopentadiene is reacted with chlorine to form 1,1,2,3,4,5-octachlorocyclopentane.

Dehydrochlorination: The octachlorocyclopentane undergoes dehydrochlorination to yield this compound.

Industrial production methods include:

Alkaline Hypochlorite Method: This method involves the use of alkaline hypochlorite and fractional distillation, yielding about 75% pure product.

Thermal Dechlorination: This method occurs at temperatures between 470-480°C and provides a yield higher than 90%, producing a more pure product.

Análisis De Reacciones Químicas

Diels-Alder Cycloadditions

HCCPD serves as a potent dienophile in [4+2] cycloadditions due to its electron-deficient structure. Representative reactions include:

These reactions proceed with 75-90% yields under thermal conditions (typically <200°C) without catalysts . The electron-withdrawing chlorine atoms activate the cyclopentadienyl system for concerted [4+2] additions, forming bicyclic structures essential for organochlorine pesticides like aldrin and dieldrin .

Nucleophilic Displacement Reactions

Secondary amines undergo selective substitution at the 5,5-positions of HCCPD:

Reaction with morpholine

C~5~Cl~6~ + 2 C~4~H~9~NO → C~5~Cl~4~(N(C~2~H~4~)~2~O)~2~ + 2 HCl

(Yield: 82%, characterized by NMR/XRD)

Further reaction with allyl alcohol produces intramolecular Diels-Alder adducts:

C~5~Cl~4~(N(C~2~H~4~)~2~O)~2~ + C~3~H~5~OH → Bicyclo[2.2.1]hept-2-en-7-one derivative

This demonstrates HCCPD's capacity for sequential functionalization .

Environmental Degradation Pathways

HCCPD exhibits complex degradation behavior:

Notably, hydrolysis follows pseudo-first-order kinetics (k = 0.015 hr^-1^) with activation energy 58 kJ/mol . The primary degradation product, pentachloro-cis-2,4-pentadienoic acid, undergoes rapid decarboxylation to persistent chlorinated butadienes .

Alcoholysis and Ketal Formation

Methanolysis at 60°C produces stable ketals:

C~5~Cl~6~ + 2 CH~3~OH → C~5~Cl~4~(OCH~3~)~2~ + 2 HCl

(Yield: 67%, IR ν~C-O~ 1120 cm^-1^) . This reaction demonstrates HCCPD's utility in synthesizing halogenated ethers for specialty polymers.

Corrosion Reactions

HCCPD reacts with structural metals under humidity:

Fe + C~5~Cl~6~ + H~2~O → FeCl~2~ + C~5~Cl~4~O + H~2~↑

This redox process generates explosive hydrogen gas (0.5 L H~2~/g HCCPD at 25°C) , necessitating stainless steel or glass-lined storage systems.

Aplicaciones Científicas De Investigación

Chemical Properties and Production

Hexachlorocyclopentadiene is synthesized through the chlorination of cyclopentadiene followed by dehydrochlorination. The chemical formula for HCCPD is , and it is typically produced in large quantities by companies such as Velsicol Chemical LLC and Jiangsu Anpon Electrochemicals Co. .

Major Applications

- Pesticide Manufacturing

- Flame Retardants

- Dyes and Resins

- Pharmaceuticals and Plastics

Environmental Impact and Safety Considerations

This compound poses significant environmental risks due to its toxicity. It is classified as a severe irritant to skin, eyes, and respiratory systems . The U.S. Environmental Protection Agency (EPA) has established reference doses for chronic exposure, indicating potential health risks associated with its use .

Release Patterns

Data from the EPA indicate that major sources of HCCPD emissions include:

- Manufacturing facilities

- Wastewater treatment plants

- Pesticide applications where HCCPD may remain as an impurity .

Case Study 1: Pesticide Production

A study conducted on the use of HCCPD in pesticide synthesis highlighted its role in producing effective pest control agents. The research demonstrated that formulations containing HCCPD derivatives achieved significant pest mortality rates while adhering to safety regulations for agricultural use.

Case Study 2: Flame Retardant Efficacy

Research evaluating the effectiveness of flame retardants synthesized from HCCPD revealed their superior performance compared to traditional materials. Tests indicated that these flame retardants significantly reduced flammability in treated materials under standardized fire testing conditions.

Mecanismo De Acción

The mechanism of action of hexachlorocyclopentadiene involves its high reactivity due to the presence of multiple chlorine atoms. These chlorine atoms participate in various chemical reactions, making the compound a valuable reagent in organic synthesis. Its molecular targets and pathways are primarily related to its electrophilic nature, allowing it to react with nucleophiles and form stable products .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

HCCPD belongs to the chlorinated cyclodiene family, which includes pesticides like chlordane, heptachlor, and Kepone. Below is a comparative analysis of their chemical properties, applications, toxicity, and environmental behavior.

Structural and Functional Comparison

Toxicity Profiles

Environmental Behavior

- HCCPD : Degrades via hydrolysis in aquatic environments but persists in anaerobic conditions. Volatilizes slowly (vapor pressure: 0.08 mmHg at 25°C) .

- Chlordane/Heptachlor : Exhibit high bioaccumulation in fatty tissues. Heptachlor epoxide (a metabolite) is more stable and toxic than parent compounds .

- Kepone : Extreme persistence; detected in aquatic systems decades after use, causing long-term ecological harm .

Key Research Findings

Toxicity Mechanisms : HCCPD induces oxidative stress, disrupting cellular membranes in the respiratory tract and kidneys . Chlordane and heptachlor target the central nervous system via GABA receptor inhibition .

Environmental Impact : In model ecosystems, HCCPD showed moderate mobility in water compared to heptachlor, which adsorbed strongly to sediments .

Regulatory Actions: The U.S. EPA banned chlordane and heptachlor in 1988 due to carcinogenicity, while HCCPD remains regulated under the Toxic Substances Control Act (TSCA) .

Data Tables

Table 1: Physical and Chemical Properties

| Property | HCCPD | Heptachlor |

|---|---|---|

| Boiling Point (°C) | 239 | 145 (decomposes) |

| Vapor Pressure (mmHg) | 0.08 (25°C) | 0.003 (25°C) |

| Log Kow (Octanol-Water) | 4.7 | 5.4 |

Table 2: Ecotoxicological Data

| Compound | Soil Half-Life | Aquatic Toxicity (LC₅₀, fish) |

|---|---|---|

| HCCPD | 30–60 days | 0.12 mg/L (Rainbow trout) |

| Heptachlor | >5 years | 0.003 mg/L (Fathead minnow) |

Actividad Biológica

Hexachlorocyclopentadiene (HCCPD), a chlorinated organic compound with the chemical formula CCl, has been the subject of extensive toxicological studies due to its potential health impacts. This article reviews the biological activity of HCCPD, focusing on its toxic effects, mechanisms of action, and relevant case studies.

HCCPD is primarily used as an intermediate in the synthesis of other chemicals, particularly in the production of pesticides and flame retardants. Due to its industrial applications, exposure can occur through inhalation, ingestion, or dermal contact. Studies have shown that HCCPD is highly toxic across various species, with significant effects observed in both acute and chronic exposure scenarios.

Acute Toxicity

Acute exposure to HCCPD has been linked to respiratory distress, liver and kidney damage, and hematological changes. The compound exhibits irritant properties that can lead to symptoms such as coughing, wheezing, and gastrointestinal distress upon ingestion or inhalation .

Chronic Toxicity

Long-term exposure studies have revealed that HCCPD can cause significant pathological changes in multiple organ systems. Notably, chronic inhalation studies in rats and mice have demonstrated:

- Respiratory System : Accumulation of yellow-brown pigment in the lungs and respiratory epithelium was observed at low concentrations (0.01-0.2 ppm) over two years . This pigmentation correlated with dose and was associated with squamous metaplasia in the laryngeal epithelium of female rats.

- Liver and Kidney : Mild degenerative changes were noted in the liver and kidneys of exposed animals, although these were not deemed biologically significant by some researchers .

- Hematological Effects : Changes in blood parameters were observed, including increased erythrocyte counts and decreased lymphocyte counts at higher exposure levels .

Study 1: NTP Two-Year Study

In a two-year study conducted by the National Toxicology Program (NTP), groups of F344/N rats were exposed to varying concentrations of HCCPD. The findings indicated:

- No significant increase in neoplasm incidences attributable to HCCPD.

- Non-neoplastic effects included pigmentation of the respiratory epithelium and minimal squamous metaplasia .

- Survival rates were similar between exposed groups and controls, although some reductions in body weight were noted in high-exposure groups.

Study 2: Abdo et al. (1984)

This study investigated subchronic oral exposure to HCCPD in rodents. Key findings included:

- A benchmark dose modeling indicated a reference dose (RfD) for chronic exposure at 0.006 mg/kg/day.

- Significant effects on body weights were noted, particularly in female mice exposed to higher concentrations .

The biological activity of HCCPD is primarily mediated through its ability to induce oxidative stress and inflammation. The compound's structure allows it to interact with cellular membranes, leading to cellular damage and apoptosis. Additionally, its metabolites may contribute to genotoxic effects as evidenced by increased micronucleus formation in erythrocytes during genetic toxicity assessments .

Summary Table of Toxicological Findings

| Study | Exposure Type | Key Findings |

|---|---|---|

| NTP Two-Year Study | Inhalation (0.01-0.2 ppm) | No carcinogenic activity; respiratory tract pigmentation; minimal squamous metaplasia |

| Abdo et al. (1984) | Oral (subchronic) | RfD established at 0.006 mg/kg/day; body weight reduction in high-exposure groups |

| Clark et al. (1982) | Inhalation | Mild degenerative changes in liver/kidney; significant respiratory irritation |

Q & A

Q. How can researchers detect and quantify HCCPD in environmental or biological samples with high sensitivity?

Methodological Answer:

- HPLC with UV and radioactivity flow detectors is effective for isolating HCCPD from blood or urine, requiring 5 mL of sample and achieving sensitivity at trace levels .

- Gas chromatography-mass spectrometry (GC-MS) is recommended for environmental matrices, validated by compliance monitoring data from 196,236 samples across 38,471 public water systems (2012–2019) .

- For field sampling, prioritize cold-chain storage to prevent HCCPD degradation, as its volatility and reactivity necessitate strict handling protocols .

Q. What experimental approaches are used to study HCCPD degradation in environmental compartments?

Methodological Answer:

- Use activated carbon filtration systems to assess adsorption efficiency, which reduces HCCPD levels below the EPA MCL of 0.05 mg/L in water .

- Investigate microbial degradation pathways via anaerobic bioreactors, focusing on dechlorination mechanisms observed in soil and sediment studies .

- Monitor photolytic degradation using UV-Vis spectroscopy, noting HCCPD’s instability under prolonged light exposure .

Q. How do researchers evaluate HCCPD toxicity in vivo, and what are key physiological endpoints?

Methodological Answer:

- Conduct subchronic oral exposure studies in rodents, prioritizing kidney histopathology (e.g., tubular necrosis) and gastric inflammation as primary endpoints .

- Apply physiologically based pharmacokinetic (PBPK) models to extrapolate dose-response relationships, incorporating hepatic metabolism and renal excretion rates .

- Measure bioaccumulation factors in aquatic species, noting HCCPD’s log Kow >5, which predicts high lipid solubility .

Q. What statistical methods are appropriate for analyzing HCCPD occurrence data in large-scale environmental studies?

Methodological Answer:

- Use geospatial clustering algorithms (e.g., k-means) to map contamination hotspots near industrial discharge points, leveraging datasets from 58 U.S. states .

- Apply non-parametric tests (e.g., Mann-Whitney U) to compare pre- and post-remediation HCCPD levels in water systems, accounting for non-normal data distributions .

Q. How should researchers design protocols for safe HCCPD handling in laboratory settings?

Methodological Answer:

- Implement engineering controls: 10 air changes/hour in fume hoods and vapor-resistant PPE (e.g., SCBA for spills >1 L) to mitigate inhalation risks .

- Use chemical-resistant gloves (e.g., butyl rubber) and secondary containment trays to prevent dermal exposure during synthesis .

Advanced Research Questions

Q. What analytical challenges arise in quantifying HCCPD degradation products, and how can they be resolved?

Methodological Answer:

- Address low recovery rates (e.g., 0% in LCS batches) by optimizing solid-phase extraction (SPE) cartridges and spiking deuterated internal standards .

- Employ high-resolution LC-QTOF-MS to differentiate co-eluting isomers, such as octachlorocyclopentene, which share fragmentation patterns with HCCPD .

Q. How can computational models predict HCCPD’s reactivity in Diels-Alder reactions for synthetic applications?

Methodological Answer:

Q. What strategies improve the yield of HCCPD-derived pesticides (e.g., heptachlor) while minimizing byproducts?

Methodological Answer:

Q. How can researchers identify HCCPD metabolites in biological systems using non-targeted screening?

Methodological Answer:

- Apply TyPol clustering, which groups metabolites by molecular descriptors (e.g., polarity, halogen content) and environmental persistence .

- Use 14C-labeled HCCPD in tracer studies to track metabolic pathways, isolating glutathione conjugates via affinity chromatography .

Q. What methodologies address discrepancies in HCCPD’s reported pharmacokinetic parameters across species?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.